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Get Quote

Executive Summary & Chemical Identity

3-lodo-2-methoxyphenol (also known as 3-lodoguaiacol) is a specialized halogenated phenol
derivative characterized by a 1,2,3-trisubstituted benzene ring pattern.[1] Its structural
uniqueness lies in the positioning of the iodine atom ortho to the methoxy group and meta to
the phenolic hydroxyl. This steric and electronic arrangement makes it a highly valuable
scaffold in medicinal chemistry, particularly for the synthesis of fused heterocycles and biaryl
systems via transition-metal-catalyzed cross-coupling reactions.

Unlike its more common isomers (e.g., 4-iodoguaiacol), the 3-iodo variant offers a "pocket" for
functionalization adjacent to the ether linkage, enabling the construction of constrained
pharmacophores often found in kinase inhibitors and antiviral agents.

Chemical Identity Table
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Property Specification
CAS Number 1243380-07-5
IUPAC Name 3-lodo-2-methoxyphenol
Synonyms 3-lodoguaiacol; 2-Methoxy-3-iodophenol
C
H
Molecular Formula
10
Molecular Weight 250.03 g/mol
SMILES COclc(O)ccecll
Yellowish viscous oil to off-white low-melting
Appearance .
solid
B Soluble in DMSO, Methanol, DCM, Ethyl
Solubility
Acetate
pKa (Predicted) ~9.5 (Phenolic OH)

Synthetic Methodologies

The synthesis of 3-iodo-2-methoxyphenol is challenging due to the directing effects of the
hydroxyl (OH) and methoxy (OMe) groups, which naturally favor electrophilic substitution at the
para position (4-position). Accessing the 3-position requires directing group strategies or
functional group interconversions.

Route A: Baeyer-Villiger Oxidation (High Regiocontrol)

This is the preferred laboratory method for high purity. It bypasses the regioselectivity issues of
direct iodination by starting with the pre-functionalized aldehyde, 3-iodo-2-
methoxybenzaldehyde.

e Precursor: 3-lodo-2-methoxybenzaldehyde.[1][2][3]
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e Oxidation: Treatment with m-chloroperbenzoic acid (MCPBA) converts the aldehyde to the
formate ester.

» Hydrolysis: Basic hydrolysis yields the phenol.

Route B: Directed Ortho Metalation (DoM)

For large-scale preparation where starting aldehydes are expensive, DoM offers a convergent
route using protecting groups.

Protection: Convert guaiacol to a carbamate (e.g., O-aryl-N,N-diethylcarbamate).

 Lithiation: Treat with sec-BuLi. The carbamate oxygen and the methoxy oxygen coordinate
the lithium, directing deprotonation selectively to the 3-position (between the substituents is
sterically crowded, but the 3-position is activated by the OMe). Note: The 3-position is ortho
to OMe. The 6-position is ortho to the Carbamate. Regioselectivity depends on the specific
directing group strength (Carbamate > OMe).

e Quench: Addition of lodine (

).

Deprotection: Hydrolysis of the carbamate.

Visualization: Synthetic Pathways
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Figure 1: Comparison of the Oxidative (Route A) and Lithiation (Route B) pathways for
synthesizing 3-lodo-2-methoxyphenol.
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Experimental Protocols
Protocol 1: Synthesis via Oxidation of 3-lodo-2-
methoxybenzaldehyde

Objective: Preparation of 1.0 g of 3-lodo-2-methoxyphenol.[1]
Reagents:

» 3-lodo-2-methoxybenzaldehyde (1.0 equiv)[1]

m-Chloroperbenzoic acid (IMCPBA, 77% max, 1.5 equiv)

Dichloromethane (DCM, anhydrous)

Sodium bicarbonate (saturated aqg.)

Sodium hydroxide (1M aq.)[4]

Procedure:

Dissolution: In a flame-dried round-bottom flask, dissolve 3-iodo-2-methoxybenzaldehyde
(1.31 g, 5.0 mmol) in anhydrous DCM (25 mL).

o Oxidation: Cool the solution to 0°C. Add mCPBA (1.29 g, 7.5 mmol) portion-wise over 10
minutes.

e Reaction: Allow the mixture to warm to room temperature and stir for 12—16 hours. Monitor
by TLC (Hexane:EtOAc 4:1) for the disappearance of the aldehyde.

o Workup (Ester): Quench with saturated

solution to neutralize acids. Extract with DCM (3 x 20 mL). Wash the organic layer with 10%
(to remove excess peroxide) and brine. Dry over

and concentrate.

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b13024277/docs?utm_src=pdf-body#3-iodo-2-methoxyphenol-technical-monograph-application-guide
https://www.bldpharm.com/products/25245-35-6.html
https://www.bldpharm.com/products/25245-35-6.html
https://commonorganicchemistry.com/Rxn_Pages/Suzuki/Suzuki.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13024277?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Hydrolysis: Redissolve the crude formate ester in Methanol (15 mL). Add 1M NaOH (10 mL).
Stir at ambient temperature for 2 hours.

« |solation: Acidify carefully with 1M HCI to pH ~3. Extract with Ethyl Acetate (3 x 20 mL).
 Purification: Dry organic phases over

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in
Hexanes) to yield the product as a yellowish oil/solid.

Validation:

e 1H NMR (CDCI3, 400 MHz): Look for the disappearance of the aldehyde proton (~10.3 ppm)
and appearance of the phenol proton (broad singlet, ~5.8 ppm) and the characteristic
aromatic pattern (triplet at ~6.8 ppm, doublets at ~7.1 and ~7.4 ppm).

Applications in Drug Discovery

The 3-iodo-2-methoxyphenol scaffold serves as a versatile "ortho-functionalized" building
block.

Suzuki-Miyaura Cross-Coupling

The iodine atom is an excellent leaving group for Palladium-catalyzed couplings. This allows
the attachment of aryl or heteroaryl groups at the 3-position, creating biaryl ethers or phenols.

» Utility: Synthesis of biphenyl systems found in antiviral agents (e.g., HIV NNRTIs) and liquid
crystals.

o Selectivity: The iodine reacts significantly faster than bromides or chlorides, allowing
chemoselective coupling if other halogens are present.

Heterocycle Formation

The proximity of the Phenol (OH), Methoxy (OMe), and lodine (1) allows for cyclization
reactions.
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» Benzofurans: Coupling with terminal alkynes (Sonogashira) followed by cyclization involving
the OH group.

» Benzoxazoles: Nitration/amination followed by cyclization.

Visualization: Suzuki Coupling Workflow
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Figure 2: Mechanistic workflow for the Suzuki-Miyaura coupling utilizing the reactive C-1 bond.

Safety & Handling
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e Hazards: As a halogenated phenol, this compound is likely toxic if swallowed, a skin irritant,
and capable of causing serious eye damage (H301, H315, H318).

o Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). lodinated compounds
can be light-sensitive; use amber vials.

» Disposal: Dispose of as hazardous organic waste containing halogens. Do not mix with
strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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